N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide
Description
The compound N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-fluorophenyl group at position 2, an ethyl linker at position 6, and a 4-nitrobenzamide moiety. This structure combines a heterocyclic scaffold with electron-withdrawing (nitro) and halogen (fluoro) substituents, which are critical for modulating physicochemical and pharmacological properties. Its synthesis likely follows protocols analogous to those described for related thiazolo-triazole derivatives, involving S-alkylation of 1,2,4-triazole precursors with α-halogenated ketones under basic conditions .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3S/c20-16-4-2-1-3-15(16)17-22-19-24(23-17)14(11-29-19)9-10-21-18(26)12-5-7-13(8-6-12)25(27)28/h1-8,11H,9-10H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRFOCSNPASZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents.
Mode of Action
It’s worth noting that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their diverse pharmacological activities.
Biochemical Analysis
Biochemical Properties
Compounds having thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones have been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities. These findings suggest that N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Given the reported biological activities of related thiazolo[3,2-b][1,2,4]triazole compounds, it is plausible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The good activity of some related compounds can be deduced by a possible hydrogen bond formation between the oxygens of OCH3 or NO2 groups with the binding site of the receptor. This suggests that this compound may exert its effects at the molecular level through similar interactions.
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide is a complex organic compound belonging to the class of triazolothiazole derivatives. These compounds are known for their diverse pharmacological activities, making them significant in medicinal chemistry. The structure of this compound suggests potential interactions with various biological targets, leading to therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4O4S |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-nitrobenzamide |
| InChI Key | CNZXBRUFBUHLFT-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. A study highlighted the effectiveness of mercapto-substituted 1,2,4-triazoles in demonstrating chemopreventive and chemotherapeutic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound's structure may also contribute to its antimicrobial properties. Research on similar triazole derivatives has demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the thiazole and triazole rings enhances the compound's ability to disrupt microbial cell membranes and inhibit essential enzymes .
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The compound's structural features allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This modulation can lead to the desired pharmacological effects such as enzyme inhibition or receptor antagonism .
Case Studies
Several studies have explored the biological activity of triazole derivatives:
- Anticancer Effects : A study on triazole-containing compounds demonstrated that certain derivatives exhibited EC50 values in the nanomolar range against resistant cancer cell lines. This suggests potential as leads for developing new anticancer agents .
- Antimicrobial Efficacy : Another investigation found that certain triazole derivatives showed superior antifungal activity compared to standard treatments like bifonazole. The compounds were effective against various strains of bacteria and fungi .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Thiazolo[3,2-b][1,2,4]triazole Core
The thiazolo[3,2-b][1,2,4]triazole scaffold is a common motif in medicinal chemistry. Key analogues and their substituent effects are summarized below:
Key Observations :
- Fluorophenyl Position: The target compound’s 2-fluorophenyl group differs from the 4-fluorophenyl in 3c .
- Nitro vs. Alkoxy Groups : The 4-nitrobenzamide substituent in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating 4-propoxy group in 5b . Nitro groups typically enhance metabolic stability but may reduce solubility compared to alkoxy substituents.
Structural Analogues with Modified Linkers and Moieties
Table 2: Variations in Side Chains and Terminal Groups
Key Observations :
- Linker Flexibility : The target compound’s ethyl linker provides conformational flexibility, whereas rigid linkers (e.g., ethanediamide in ) may restrict rotational freedom, affecting binding kinetics.
- Terminal Groups: The 4-nitrobenzamide group in the target compound differs from the 4-methoxyphenyl in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
